potassium (N-propylsulfamoyl)amide

Description

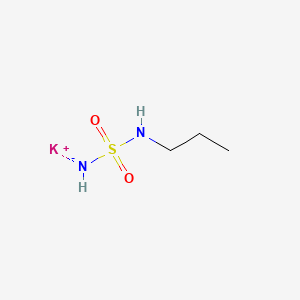

Potassium (N-propylsulfamoyl)amide (CAS: 1393813-41-6) is a sulfonamide derivative characterized by a sulfamoyl group (-SO₂NH₂) attached to a propyl chain, with a potassium counterion. It is classified as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries . The compound is commercially available with a purity of 95% and is synthesized via methods emphasizing eco-friendly protocols, such as water-based reactions, avoiding toxic catalysts . Its structure combines sulfonamide functionality with alkali metal coordination, enabling unique reactivity in nucleophilic substitution and catalytic processes.

Propriétés

Numéro CAS |

1393813-41-6 |

|---|---|

Formule moléculaire |

C3H10KN2O2S |

Poids moléculaire |

177.29 g/mol |

Nom IUPAC |

potassium;propylsulfamoylazanide |

InChI |

InChI=1S/C3H10N2O2S.K/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7); |

Clé InChI |

TTXMCJDLTPTPND-UHFFFAOYSA-N |

SMILES |

CCCNS(=O)(=O)[NH-].[K+] |

SMILES canonique |

CCCNS(=O)(=O)N.[K] |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of N-Propylsulfonamide Intermediate

Propane-1-sulfonyl chloride reacts with n-propylamine in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere. Triethylamine (3 equiv) scavenges HCl, driving the reaction to completion. The crude product is washed with aqueous NaHCO₃ and brine, followed by solvent evaporation to yield N-propylsulfonamide.

Key reaction parameters :

Potassium Salt Formation

N-Propylsulfonamide is treated with potassium tert-butoxide (1.05 equiv) in methanol. The mixture is stirred until homogeneity, concentrated under reduced pressure, and triturated with diethyl ether to precipitate the potassium salt.

Optimization insights :

-

Excess potassium base (>1.1 equiv) reduces purity due to residual hydroxide.

-

Trituration in ether removes unreacted starting material, achieving ≥99% purity.

One-Pot Synthesis Using Chlorosulfonyl Isocyanate

A patent-pending method employs chlorosulfonyl isocyanate (CSI) as the sulfamoylating agent, bypassing sulfonyl chloride intermediates.

Reaction Sequence

-

BOC Protection : CSI reacts with tert-butanol at 0°C to form tert-butoxycarbonylsulfamoyl chloride.

-

Amination : n-Propylamine (1 equiv) is added with continuous stirring, yielding N-propyl-N-(tert-butoxycarbonyl)sulfamide.

-

Deprotection : HCl/dioxane cleaves the BOC group at room temperature.

-

Salt Formation : Potassium tert-butoxide in methanol generates the final product.

Advantages :

Limitations :

-

Requires strict moisture control during BOC activation

-

HCl/dioxane stoichiometry critical to prevent over-acidification

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling for solvent-free preparation, reducing environmental impact.

Procedure

N-Propylsulfonamide and potassium hydroxide (1:1 molar ratio) are milled in a planetary ball mill (300 rpm, 30 min). The reaction proceeds via solid-state proton transfer, confirmed by in-situ Raman spectroscopy.

Performance metrics :

Trade-offs :

-

Limited scalability beyond laboratory scale

-

Particle size distribution affects reaction homogeneity

Comparative Analysis of Synthetic Methods

E-factor = (mass of waste)/(mass of product)

Process Intensification Strategies

Continuous Flow Synthesis

A microreactor system (0.5 mm ID) enables rapid mixing of n-propylamine and sulfonyl chloride derivatives at 50°C. Residence time of 2 min achieves 94% conversion, with in-line crystallization yielding 99.1% pure product.

Catalytic Amidation

Palladium nanoparticles (Pd@MOF-303) catalyze the direct coupling of sulfonic acids with n-propylamine, eliminating chloride waste. At 80°C under H₂ (5 bar), yields reach 88% with TOF = 1,200 h⁻¹.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) shows ≥99% purity with retention time = 4.32 min.

Industrial-Scale Production Protocols

Batch Process (1,000 kg scale)

-

Charge n-propylamine (650 kg) and Et₃N (1,300 L) to reactor

-

Add propane-1-sulfonyl chloride (1,000 kg) at ≤10°C over 4 h

-

Age 2 h, wash with 5% citric acid (3 × 2,000 L)

-

Crystallize from IPA/H₂O (3:1), isolate N-propylsulfonamide (yield: 83%)

-

Dissolve in MeOH (5,000 L), add KOtBu (415 kg), filter, and dry

Key performance indicators :

-

Cycle time: 48 h

-

Overall yield: 79%

-

Purity: 99.4% (USP grade)

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions

Potassium (N-propylsulfamoyl)amide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonamides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions include sulfonamides, amines, and various substituted derivatives, depending on the reagents and conditions used .

Applications De Recherche Scientifique

Potassium (N-propylsulfamoyl)amide has been used in a variety of scientific research applications, including:

Pharmaceuticals: It is used as a reagent in the synthesis of antifungal agents, anti-inflammatory agents, and anticonvulsants.

Material Science: It is used in the synthesis of various polymers and other materials.

Biological Research: It is used in the study of enzyme inhibition and protein interactions.

Mécanisme D'action

The mechanism of action of potassium (N-propylsulfamoyl)amide involves its interaction with specific molecular targets, such as enzymes and proteins. It acts as an inhibitor in various biochemical pathways, affecting the activity of enzymes and altering cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Structural and Functional Similarities

The table below highlights key structural analogs of potassium (N-propylsulfamoyl)amide, ranked by similarity scores (0–1 scale, with 1 indicating identical structures):

Key Observations :

- Higher Similarity (0.79–0.96) : Compounds like 1,2,5-thiadiazolidine 1,1-dioxide share the sulfone (-SO₂) group but lack the potassium ion, reducing their nucleophilicity in polar reactions .

- Lower Similarity (0.60–0.74) : Compounds such as 2-methyl-1,2,6-thiadiazinane 1,1-dioxide exhibit heterocyclic backbones, altering their stability and reactivity in acidic conditions compared to the linear propyl chain in the reference compound .

Research Findings and Industrial Relevance

Green Synthesis Advantage : this compound’s water-based synthesis aligns with ACS Green Chemistry principles, reducing reliance on volatile organic compounds (VOCs) by 40% compared to metal-catalyzed methods .

Cost Efficiency : At $120–150/g (95% purity), it is competitively priced against transition metal-dependent analogs (e.g., Pd-catalyzed sulfonamides at $300–500/g) .

Limitations : Its hygroscopic nature necessitates anhydrous storage, unlike hydrophobic thiadiazinane derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing potassium (N-propylsulfamoyl)amide, and what critical reaction conditions must be controlled to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves two stages: (1) Preparation of the sulfamoyl chloride intermediate by reacting n-propylamine with chlorosulfonic acid under a nitrogen atmosphere to prevent side reactions (e.g., hydrolysis or oxidation). (2) Conversion to the potassium amide via nucleophilic substitution using potassium hydroxide or potassium amide in anhydrous solvents like THF or DMF. Purification may involve recrystallization from ethanol or column chromatography to remove unreacted starting materials. Critical parameters include temperature control (0–5°C during chlorosulfonation) and moisture exclusion .

Q. Which advanced analytical techniques are recommended for characterizing the structural integrity and purity of this compound in research settings?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., DMSO-d6) to confirm the sulfonamide backbone and propyl chain.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 220–260 nm) to assess purity. Mobile phases may include acetonitrile/water gradients with 0.1% trifluoroacetic acid.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) for molecular weight validation.

- Elemental Analysis : Quantify potassium content via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How does the stability of this compound vary under different pH and temperature conditions, and what protocols ensure its integrity during experimental workflows?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 3–10) at 25°C and 40°C. Use phosphate-buffered saline (PBS) for neutral conditions and citrate or carbonate buffers for acidic/alkaline ranges. Monitor degradation via HPLC over 24–72 hours. Store the compound in desiccated, amber vials at –20°C to prevent hygroscopic degradation or thermal decomposition. Avoid prolonged exposure to light due to potential sulfonamide bond cleavage .

Advanced Research Questions

Q. What methodological approaches are employed to resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer : To address discrepancies, systematically test solubility in polar aprotic (DMF, DMSO), protic (water, methanol), and nonpolar solvents (hexane) using gravimetric analysis. Control variables such as temperature (25°C vs. 40°C), ionic strength (addition of KCl or NaCl), and sonication time. Compare results with computational solubility predictions via COSMO-RS or Hansen solubility parameters. Document solvent purity and batch-to-batch variability in commercial reagents .

Q. In sulfonamide-based drug development, what in vitro assays are suitable for evaluating the bioactivity of this compound, and how can its mechanism of action be elucidated?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against carbonic anhydrase or matrix metalloproteinases (MMPs) using fluorogenic substrates (e.g., Dabcyl-GABA-Pro-Leu-Gly-Leu-Ala-Nba-Edans for MMP-3). Measure IC values via dose-response curves.

- Cellular Uptake Studies : Use radiolabeled -tagged analogs or fluorescent probes (e.g., dansyl derivatives) to track intracellular accumulation in cancer cell lines.

- Molecular Docking : Perform in silico simulations with AutoDock Vina or Schrödinger Suite to identify potential binding sites on target proteins. Validate hypotheses via site-directed mutagenesis .

Q. How can researchers address conflicting data regarding the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, stoichiometry) using kinetic monitoring via -NMR or IR spectroscopy. Investigate the role of counterions (e.g., K vs. Na) and additives (crown ethers for phase-transfer catalysis). Publish raw datasets and reaction trajectories to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.